molecular formula C13H24N2O3 B1378946 Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1403766-68-6

Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1378946
CAS No.: 1403766-68-6
M. Wt: 256.34 g/mol
InChI Key: BXYHKGJGEWCZMB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1403766-68-6) is a high-purity spirocyclic chemical building block designed for advanced research and development applications, particularly in medicinal chemistry and drug discovery . This compound features a unique molecular architecture, with a formula of C13H24N2O3 and a purity of 95% or higher, making it a valuable scaffold for constructing novel molecular entities . Its structure incorporates a Boc-protected azaspiro ring system and a primary amine functional group, which provides a versatile handle for further synthetic modification via amide bond formation or reductive amination. Researchers utilize this scaffold to explore three-dimensional chemical space beyond flat aromatic systems, which can be critical for optimizing the properties of drug candidates, such as improving solubility, metabolic stability, and target selectivity . The 1-oxa-7-azaspiro[3.5]nonane core is a key intermediate in synthesizing more complex molecules, and its protected amine allows for selective deprotection and sequential functionalization. This product is listed for research use only and is not intended for diagnostic or therapeutic applications . It is available for procurement in quantities ranging from 100mg to 5g .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYHKGJGEWCZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a Zn/Cu couple under vacuum conditions. The reaction mixture is stirred at 15°C, followed by the addition of 2,2,2-trichloroacetyl chloride in DME. The mixture is then stirred at room temperature overnight. After the reaction, the mixture is treated with a saturated solution of NH4Cl, and the product is extracted and purified .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted spirocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
The compound is being explored for its potential as a drug candidate due to its structural similarity to known bioactive molecules. The presence of the spirocyclic structure is particularly interesting as spiro compounds often exhibit unique biological activities. Research indicates that modifications of similar spiro compounds can lead to enhanced pharmacological profiles, making this compound a subject of interest for further studies .

Protein Degradation
this compound is categorized under protein degrader building blocks. This suggests its application in the development of targeted protein degradation technologies, which are gaining traction in therapeutic strategies against diseases such as cancer . The ability to selectively degrade specific proteins could revolutionize treatment approaches by targeting disease mechanisms at their source.

Biochemical Research

Enzyme Inhibition Studies
The compound's unique functional groups may allow it to interact with various enzymes, making it a useful tool in enzyme inhibition studies. Understanding how this compound affects enzyme kinetics could provide insights into metabolic pathways and lead to the discovery of new therapeutic targets .

Structural Biology
Given its complex structure, this compound can be utilized in structural biology to elucidate the interactions between small molecules and biological macromolecules. Such studies can help in understanding the molecular basis of drug action and resistance .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPotential drug candidate with spirocyclic structure; explored for enhanced pharmacological effects.
Protein DegradationBuilding block for targeted protein degradation technologies in cancer therapy.
Enzyme InhibitionTool for studying enzyme kinetics and metabolic pathways.
Structural BiologyUseful for elucidating interactions between small molecules and macromolecules.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
  • Substituent: Hydroxymethyl (-CH₂OH) instead of aminomethyl.
  • Key Differences: The hydroxyl group enables oxidation or esterification reactions, whereas the amine group facilitates nucleophilic substitution or amide bond formation. Synthesis: Prepared via silica gel chromatography (83% yield) as a mixture of diastereomers . Molecular Weight: 256.34 g/mol (similar to the aminomethyl variant) .
Tert-butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
  • Substituent : Iodomethyl (-CH₂I).
  • Key Differences: The iodine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Molecular Weight: 367.22 g/mol (higher due to iodine). Storage: Requires storage at -20°C, indicating lower stability compared to the aminomethyl analog .
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
  • Substituent: Cyano (-CN).
  • Key Differences: The electron-withdrawing cyano group alters electronic properties, making the compound suitable for click chemistry or nitrile reduction. CAS Number: 203662-66-2 .

Spirocyclic Ring Modifications

Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
  • Ring System: Spiro[4.5]decane (vs. [3.5]nonane).
  • CAS Number: 1160247-18-6 .
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
  • Modification : Incorporates a second nitrogen (1,7-diazaspiro) and an oxo group.
  • Key Differences :
    • The diazaspiro system enhances hydrogen-bonding capacity and solubility.
    • Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Functional Group and Application Comparison

Compound Name Substituent Spiro Ring Molecular Weight CAS Number Key Applications
Target Compound (aminomethyl) -CH₂NH₂ [3.5] 256.346 1403766-68-6 PROTACs, protein degraders
Hydroxymethyl analog -CH₂OH [3.5] 256.34 N/A Oxidation/conjugation
Iodomethyl analog -CH₂I [3.5] 367.22 1160246-84-3 Cross-coupling reactions
Cyano analog -CN [3.5] 255.28 203662-66-2 Click chemistry
Diazaspiro analog -NH, -C=O [3.5] 240.2988 392331-78-1 Solubility enhancement
Spiro[4.5]decane analog -CH₂NH₂ [4.5] 270.37 1160247-18-6 Flexible drug scaffolds

Biological Activity

Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number: 1403766-68-6) is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O3C_{13}H_{24}N_{2}O_{3}, with a molecular weight of 256.35 g/mol. The compound features a spirocyclic structure that may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₃H₂₄N₂O₃
Molecular Weight256.35 g/mol
CAS Number1403766-68-6
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure through cyclization reactions. Specific methods may vary depending on the desired purity and yield.

GPR119 Agonism

Recent studies have highlighted the potential of derivatives of the 7-azaspiro[3.5]nonane class as GPR119 agonists. GPR119 is a receptor implicated in glucose metabolism and insulin secretion, making it a target for diabetes treatment. For instance, a study identified a closely related compound that showed significant glucose-lowering effects in diabetic rats, suggesting that this compound may exhibit similar properties .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with compounds featuring similar structural motifs. Research has indicated that certain derivatives can delay seizures induced by strychnine in vivo, pointing to potential neuroprotective effects .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results are promising, indicating that certain structural modifications can enhance cytotoxic activity against specific cancer types .

Case Studies and Research Findings

  • GPR119 Agonist Activity : In a study focusing on optimizing GPR119 agonists, the compound was evaluated alongside other derivatives for its pharmacokinetic profile and efficacy in lowering blood glucose levels in animal models .
  • Neuroprotective Effects : A related study examined the anticonvulsant properties of similar compounds, providing insights into their mechanisms of action and potential therapeutic applications in epilepsy .
  • Cytotoxicity Profiles : Research has shown varying degrees of cytotoxicity across different cell lines, suggesting that while some derivatives are potent against certain cancers, others may be less effective .

Q & A

Q. What are the critical handling precautions for this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks (H335: respiratory irritation) .
  • First Aid : For skin contact, wash immediately with water for 15 minutes; for eye exposure, irrigate with water for 15 minutes and seek medical attention .
  • Storage : Store in a cool, dry place away from oxidizers. Limited stability data suggest refrigeration may be prudent, though specific conditions require empirical validation .

Q. Which analytical techniques are recommended for characterizing purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the spirocyclic structure and tert-butyl group integrity.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity, especially given the lack of supplier-provided analytical data .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., C12_{12}H20_{20}N2_2O3_3) .

Q. How can researchers evaluate the compound’s stability under varying conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to stressors (e.g., heat, light, humidity) and monitor degradation via HPLC. For example, store aliquots at 40°C/75% RH for 4 weeks and compare to controls .
  • pH-Dependent Stability : Test solubility and stability in buffers (pH 1–10) to simulate biological or synthetic reaction conditions .

Q. What synthetic routes are plausible for this spirocyclic compound?

Methodological Answer:

  • Spirocyclization Strategies : Use tert-butyl carbamate protection of the amine, followed by cyclization via intramolecular nucleophilic substitution or ring-closing metathesis .
  • Post-Functionalization : Introduce the aminomethyl group via reductive amination or Grignard addition after spirocore formation .

Advanced Research Questions

Q. How does the spirocyclic architecture influence its utility in drug discovery?

Methodological Answer:

  • Conformational Restriction : The spiro system (1-oxa-7-azaspiro[3.5]nonane) enforces rigid geometry, enhancing target binding selectivity. Compare bioactivity against non-spiro analogs to quantify this effect .
  • SAR Studies : Systematically modify the aminomethyl or tert-butyl groups and evaluate changes in pharmacokinetic properties (e.g., logP, solubility) .

Q. How can contradictory reactivity data in solvent systems be resolved?

Methodological Answer:

  • Controlled Solvent Screening : Test reactivity in polar aprotic (e.g., DMF), polar protic (e.g., MeOH), and nonpolar solvents (e.g., toluene) while controlling temperature and catalyst loadings. Use kinetic studies (e.g., NMR monitoring) to identify solvent-dependent intermediates .
  • Computational Modeling : Apply density functional theory (DFT) to predict solvent effects on transition states and reconcile experimental discrepancies .

Q. What are key considerations for designing toxicity studies given its hazard profile?

Methodological Answer:

  • In Vitro Screening : Prioritize assays for respiratory tract irritation (e.g., human bronchial epithelial cell lines) and skin sensitization (e.g., KeratinoSens™) based on H315/H319/H335 classifications .
  • In Vivo Follow-Up : Conduct acute oral toxicity studies in rodent models (OECD 423) at doses ≥500 mg/kg (Category 4, H302) to refine safety thresholds .

Q. How can computational models enhance predictions of biological behavior?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and CYP450 interactions. Validate predictions with in vitro microsomal stability assays .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GPCRs) to prioritize synthesis of high-potential derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

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